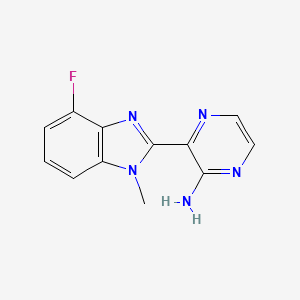
3-(Furan-3-ylmethylamino)-3-thiophen-2-ylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Furan-3-ylmethylamino)-3-thiophen-2-ylpropanoic acid, also known as FTAA, is a fluorescent probe that is used to detect and study amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with a range of diseases, including Alzheimer's, Parkinson's, and type II diabetes. FTAA has become an important tool in the research of these diseases due to its ability to selectively bind to amyloid fibrils and emit a fluorescent signal.
Mecanismo De Acción
The mechanism of action of 3-(Furan-3-ylmethylamino)-3-thiophen-2-ylpropanoic acid involves the binding of the probe to the cross-beta structure of amyloid fibrils. This binding results in a conformational change in the probe, which leads to the emission of a fluorescent signal. The intensity of the signal is proportional to the amount of amyloid fibrils present in the sample.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects on living organisms. It is a non-toxic probe that is used solely for research purposes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-(Furan-3-ylmethylamino)-3-thiophen-2-ylpropanoic acid is its selectivity for amyloid fibrils. This selectivity allows for the detection and quantification of amyloid fibrils in biological samples with high accuracy. Additionally, this compound is a non-toxic probe that can be used in a range of biological systems.
One limitation of this compound is its sensitivity to environmental factors, such as pH and temperature. Changes in these factors can affect the binding of this compound to amyloid fibrils and the resulting fluorescent signal. Additionally, this compound is not effective at detecting all types of amyloid fibrils, which limits its use in certain research applications.
Direcciones Futuras
There are several future directions for the use of 3-(Furan-3-ylmethylamino)-3-thiophen-2-ylpropanoic acid in scientific research. One area of focus is the development of new probes that can detect specific types of amyloid fibrils with higher accuracy. Additionally, researchers are exploring the use of this compound in the development of diagnostic tools for amyloid-related diseases. Finally, the application of this compound in the study of amyloid fibrils in living organisms is an area of active research.
Métodos De Síntesis
3-(Furan-3-ylmethylamino)-3-thiophen-2-ylpropanoic acid can be synthesized using a multi-step process that involves the reaction of furfural with thiophene-2-carbaldehyde, followed by the addition of methylamine and the coupling of the resulting intermediate with 3-bromopropionic acid. This process results in the formation of this compound, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
3-(Furan-3-ylmethylamino)-3-thiophen-2-ylpropanoic acid has been used extensively in scientific research to study the formation and properties of amyloid fibrils. It has been shown to selectively bind to a range of amyloid fibrils, including those associated with Alzheimer's, Parkinson's, and type II diabetes. This selectivity makes this compound a valuable tool for the detection and quantification of amyloid fibrils in biological samples.
Propiedades
IUPAC Name |
3-(furan-3-ylmethylamino)-3-thiophen-2-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c14-12(15)6-10(11-2-1-5-17-11)13-7-9-3-4-16-8-9/h1-5,8,10,13H,6-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDOHYGXCKLKKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CC(=O)O)NCC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-(Oxolan-2-ylmethylsulfonyl)pyrrolidin-3-yl]methanol](/img/structure/B7569805.png)
![3-cyano-N-[2-(cyclohexen-1-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B7569812.png)





![3-[(3,5-Dichlorobenzoyl)amino]pyrazine-2-carboxylic acid](/img/structure/B7569844.png)
![1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7569858.png)

![(E)-3-(4-fluorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B7569881.png)
![[4-(Methylaminomethyl)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7569897.png)
![2-[(2-Cyclopropyl-2-hydroxyethyl)amino]benzenesulfonamide](/img/structure/B7569923.png)
![(5-Chloro-2-fluorophenyl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone](/img/structure/B7569931.png)
